4-Bromo-6-(4-methoxyphenethyl)pyrimidine

Molecular weight Steric bulk Halogen size

For R&D procurement, this 4,6-disubstituted pyrimidine features a C–Br bond (~285 kJ/mol vs. ~327 kJ/mol for Cl) that provides quantifiably superior oxidative addition reactivity for selective Suzuki coupling under mild conditions, enabling stepwise library generation. The pre-installed 6-(4-methoxyphenethyl) anchor provides an optimal CNS drug-likeness profile (estimated LogP 3.5–4.0) and target engagement capability, making it a strategically superior building block for SAR campaigns.

Molecular Formula C13H13BrN2O
Molecular Weight 293.16 g/mol
CAS No. 2098010-10-5
Cat. No. B1481075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-(4-methoxyphenethyl)pyrimidine
CAS2098010-10-5
Molecular FormulaC13H13BrN2O
Molecular Weight293.16 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC2=CC(=NC=N2)Br
InChIInChI=1S/C13H13BrN2O/c1-17-12-6-3-10(4-7-12)2-5-11-8-13(14)16-9-15-11/h3-4,6-9H,2,5H2,1H3
InChIKeyVGVXGPYAIZXDLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-6-(4-methoxyphenethyl)pyrimidine (CAS 2098010-10-5): Baseline Characteristics and Procurement Identity


4-Bromo-6-(4-methoxyphenethyl)pyrimidine is a 4,6-disubstituted pyrimidine derivative (C₁₃H₁₃BrN₂O, MW 293.16 g/mol) carrying a bromine atom at the 4-position and a 4-methoxyphenethyl group at the 6-position . This heterocyclic scaffold belongs to the halogenated pyrimidine family, which is extensively employed as synthetic intermediates in medicinal chemistry, particularly for kinase inhibitor development . The compound is supplied as a research chemical with typical purity ≥95% and serves as a versatile building block for further functionalization via cross-coupling chemistry .

Why 4-Bromo-6-(4-methoxyphenethyl)pyrimidine Cannot Be Simply Replaced by In-Class Analogs


Halogenated pyrimidines with identical substitution patterns but different halogens at the 4-position exhibit quantifiably distinct reactivity profiles that directly affect downstream synthetic efficiency and product outcomes. The C–Br bond (bond dissociation energy ~285 kJ/mol) is significantly weaker than the C–Cl bond (~327 kJ/mol), imparting higher intrinsic reactivity in oxidative addition steps of palladium-catalyzed cross-coupling . Furthermore, the 4-methoxyphenethyl substituent contributes to molecular recognition properties that differ materially from simpler phenethyl or benzyl analogs. Generic substitution with 4-chloro, 4-fluoro, or des-methoxy analogs without experimental validation risks altered reaction kinetics, regioselectivity, and biological target engagement. The quantitative evidence below demonstrates exactly where these differentiation points are measurable and meaningful for scientific selection.

Quantitative Differentiation Evidence: 4-Bromo-6-(4-methoxyphenethyl)pyrimidine vs. Closest Analogs


Molecular Weight and Steric Bulk Differentiation vs. 4-Chloro-6-(4-methoxyphenethyl)pyrimidine

The bromo derivative exhibits an 19% higher molecular weight than the corresponding 4-chloro analog. The van der Waals radius of bromine (1.85 Å) is substantially larger than chlorine (1.75 Å), increasing steric demand at the 4-position . This difference influences both reaction kinetics in nucleophilic aromatic substitution and binding pocket complementarity in biological targets .

Molecular weight Steric bulk Halogen size

C–Br vs. C–Cl Bond Dissociation Energy and Oxidative Addition Reactivity

The C–Br bond in 4-bromo-6-(4-methoxyphenethyl)pyrimidine has a bond dissociation energy approximately 42 kJ/mol lower than the C–Cl bond in the 4-chloro analog . In palladium-catalyzed cross-coupling, this translates to a lower activation barrier for oxidative addition, the rate-determining step for many transformations. Empirically, bromopyrimidines undergo Suzuki coupling with faster initial rates than chloropyrimidines under identical conditions .

Bond dissociation energy Oxidative addition Cross-coupling reactivity

Suzuki Coupling Selectivity: Chloropyrimidine Preference Provides Rationale for Bromo Selection in Sequential Derivatization

Schomaker and Delia demonstrated that in competitive Suzuki coupling of halogenated pyrimidines, chloropyrimidine substrates are preferentially coupled over bromopyrimidines under standard conditions . This established chemoselectivity hierarchy (Cl > Br > I > F) means that a 4-bromo substituent can be selectively retained while a 2-chloro or 4-chloro group on the same scaffold undergoes coupling. For 4-bromo-6-(4-methoxyphenethyl)pyrimidine, this provides a strategic advantage: the C6 position is already functionalized with the methoxyphenethyl group, and the C4-bromo can be selectively activated or retained depending on the synthetic sequence.

Suzuki coupling Chemoselectivity Sequential functionalization

Calculated Lipophilicity (LogP) Differentiation vs. 4-Chloro Analog and Des-Methoxy Analog

The bromo substituent imparts greater lipophilicity than chlorine due to the higher polarizability of bromine. Based on the Hansch π constant system, the π value for aromatic Br is +0.86 vs. +0.71 for aromatic Cl (Δπ = +0.15) . Applied to the 4-position of the pyrimidine scaffold, this predicts a calculated LogP for 4-bromo-6-(4-methoxyphenethyl)pyrimidine approximately 0.15–0.5 log units higher than the chloro analog, and approximately 0.5–0.9 log units higher than the des-methoxy phenethyl analog .

Lipophilicity LogP Drug-likeness

Class-Level Validation: Bromo-Pyrimidine Scaffold as a Privileged Kinase Inhibitor Core

Munikrishnappa et al. evaluated a series of bromo-pyrimidine analogs for Bcr/Abl tyrosine kinase inhibitory activity using the ADP-Glo assay with dasatinib as a reference standard . Multiple compounds in this series demonstrated potent activity against K562 CML cells, validating the bromo-pyrimidine core as a productive scaffold for kinase inhibitor design. While 4-bromo-6-(4-methoxyphenethyl)pyrimidine itself was not directly tested in this study, the structure falls within the active chemotype space defined by these SAR investigations.

Kinase inhibition Bcr/Abl Anticancer

Optimal Application Scenarios for 4-Bromo-6-(4-methoxyphenethyl)pyrimidine Based on Quantitative Differentiation Evidence


Sequential Chemoselective Derivatization in Kinase-Focused Library Synthesis

Leveraging the established Suzuki coupling reactivity hierarchy (Cl > Br) , 4-bromo-6-(4-methoxyphenethyl)pyrimidine is optimally deployed in synthetic sequences requiring sequential C–C bond formation at the 4-position. The bromo substituent can be selectively cross-coupled after a 2-chloro or 5-bromo group has already reacted, enabling controlled, stepwise library generation. The pre-installed 6-(4-methoxyphenethyl) group provides a fixed hydrophobic anchor for target engagement while the 4-position is diversified.

Scaffold for Bcr/Abl and Tyrosine Kinase Inhibitor Lead Optimization

Class-level validation demonstrates that bromo-pyrimidine analogs exhibit potent Bcr/Abl tyrosine kinase inhibition . 4-Bromo-6-(4-methoxyphenethyl)pyrimidine serves as a rationally selected starting point for SAR campaigns around the phenethyl moiety, where the bromo handle enables rapid analog synthesis via parallel Suzuki coupling. The 4-methoxyphenethyl group can be varied to probe hydrophobic pocket tolerance while maintaining the bromo-pyrimidine core.

Precursor for Late-Stage Functionalization via Palladium-Catalyzed Cross-Coupling

The lower C–Br bond dissociation energy (~285 kJ/mol) relative to C–Cl (~327 kJ/mol) makes 4-bromo-6-(4-methoxyphenethyl)pyrimidine a superior substrate for oxidative addition under mild conditions. This is particularly valuable for late-stage functionalization of advanced intermediates bearing sensitive functional groups, where harsher conditions required for chloro activation would be incompatible.

Physicochemical Property Modulation in CNS-Penetrant Chemical Probes

The elevated lipophilicity imparted by the bromo + methoxyphenethyl combination (estimated LogP = 3.5–4.0) positions this compound as a candidate building block for CNS-targeted chemical probes where enhanced passive permeability is required. The calculated LogP falls within the optimal range for CNS drug-likeness (typically LogP 2–5), and the bromo handle allows subsequent property-tuning via coupling to polar fragments.

Quote Request

Request a Quote for 4-Bromo-6-(4-methoxyphenethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.